molecular formula C5H10O2 B089657 3-Hydroxy-3-methyl-2-butanone CAS No. 115-22-0

3-Hydroxy-3-methyl-2-butanone

Cat. No. B089657
CAS RN: 115-22-0
M. Wt: 102.13 g/mol
InChI Key: BNDRWEVUODOUDW-UHFFFAOYSA-N
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Patent
US04255333

Procedure details

246 parts of p-anisidine, 204 parts of 2-methyl-2-hydroxy-butan-3-one and 10 parts of acetic acid in 650 parts of toluene are heated, with removal of water from the system, until no more water separates off. The solvent is then distilled off and the residue is heated for 5 hours at 220° C. After cooling to 160° C., 10 parts of concentrated sulfuric acid are added; the mixture is kept at 160° C. for 3 hours, whilst distilling off the water formed. Distillation under reduced pressure (21 mbar) gives 318.7 parts of 5-methoxy-2,3,3-trimethyl-indolenine (melting point 53°-54° C.), corresponding to 84.3% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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reactant
Reaction Step One
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reactant
Reaction Step One
Name
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Type
solvent
Reaction Step One
Name
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Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[CH3:10][C:11](O)([C:13](=O)[CH3:14])[CH3:12].C(O)(=O)C.C1(C)C=CC=CC=1>O>[CH3:14][C:13]1[C:11]([CH3:12])([CH3:10])[C:5]2[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=2[N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C(C)=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
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Type
solvent
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O
Name
Quantity
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Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 160° C.
ADDITION
Type
ADDITION
Details
10 parts of concentrated sulfuric acid are added
DISTILLATION
Type
DISTILLATION
Details
whilst distilling off the water
CUSTOM
Type
CUSTOM
Details
formed
DISTILLATION
Type
DISTILLATION
Details
Distillation under reduced pressure (21 mbar)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=NC2=C(C1(C)C)C=C(C=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.